7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide
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Overview
Description
7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide: is a complex organic compound that features a benzothiazole moiety attached to a fluorene core, with didecyl chains and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment to Fluorene Core: The benzothiazole derivative is then coupled with a fluorene derivative, often through a palladium-catalyzed cross-coupling reaction.
Introduction of Didecyl Chains: The didecyl chains are introduced via alkylation reactions, typically using alkyl halides in the presence of a strong base.
Formation of Carboxamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the benzothiazole moiety, converting it to benzothiazoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole and fluorene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are frequently employed.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole and fluorene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules .
- Employed in the development of new materials with unique electronic properties .
Biology and Medicine:
- Investigated for its potential as an anti-tubercular agent due to the benzothiazole moiety .
- Studied for its potential use in drug delivery systems .
Industry:
Mechanism of Action
The mechanism of action of 7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The fluorene core contributes to the compound’s electronic properties, making it useful in electronic applications .
Comparison with Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole moiety and are known for their biological activity.
Fluorene Derivatives: Compounds with a fluorene core are widely studied for their electronic properties.
Uniqueness:
- The combination of the benzothiazole moiety with the fluorene core and didecyl chains makes 7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluorene-2-carboxamide unique in its structural and functional properties .
- Its potential applications in both biological and electronic fields highlight its versatility .
Properties
CAS No. |
876174-41-3 |
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Molecular Formula |
C41H54N2OS |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
7-(1,3-benzothiazol-2-yl)-9,9-didecylfluorene-2-carboxamide |
InChI |
InChI=1S/C41H54N2OS/c1-3-5-7-9-11-13-15-19-27-41(28-20-16-14-12-10-8-6-4-2)35-29-31(39(42)44)23-25-33(35)34-26-24-32(30-36(34)41)40-43-37-21-17-18-22-38(37)45-40/h17-18,21-26,29-30H,3-16,19-20,27-28H2,1-2H3,(H2,42,44) |
InChI Key |
KDBHWXNOXGZWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)C(=O)N)CCCCCCCCCC |
Origin of Product |
United States |
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